3-Chloro-3-methylbutanenitrile

Physical properties Distillation Safety

3-Chloro-3-methylbutanenitrile (CAS 53897-47-5) is a C5 aliphatic nitrile bearing a tertiary alkyl chloride and a primary nitrile group, with the molecular formula C5H8ClN and a molecular weight of 117.58 g/mol. It is classified as a bifunctional building block that combines the reactivity of an alkyl halide with that of a nitrile.

Molecular Formula C5H8ClN
Molecular Weight 117.58 g/mol
CAS No. 53897-47-5
Cat. No. B12281313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methylbutanenitrile
CAS53897-47-5
Molecular FormulaC5H8ClN
Molecular Weight117.58 g/mol
Structural Identifiers
SMILESCC(C)(CC#N)Cl
InChIInChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3
InChIKeyGRBSJTYXYMWEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-methylbutanenitrile (CAS 53897-47-5) – Key Properties and Structural Overview for Procurement


3-Chloro-3-methylbutanenitrile (CAS 53897-47-5) is a C5 aliphatic nitrile bearing a tertiary alkyl chloride and a primary nitrile group, with the molecular formula C5H8ClN and a molecular weight of 117.58 g/mol . It is classified as a bifunctional building block that combines the reactivity of an alkyl halide with that of a nitrile. The tertiary chloride center distinguishes it from its closest positional isomer, 4-chloro-3-methylbutanenitrile (CAS 7659-47-4), which possesses a primary chloride . Verified reference mass spectra and FTIR data are available for identity confirmation [1].

Why 3-Chloro-3-methylbutanenitrile Cannot Be Freely Replaced by Its Positional Isomer or Des-chloro Analog


The chlorine atom in 3-chloro-3-methylbutanenitrile resides on a tertiary carbon, whereas in its closest structural isomer, 4-chloro-3-methylbutanenitrile, the chlorine is primary . This positional shift fundamentally alters the substitution mechanism accessible to the molecule: tertiary alkyl chlorides can react via SN1 pathways involving a stabilized tertiary carbocation, while primary chlorides are restricted to SN2 pathways [1]. Consequently, the two isomers yield different product distributions under identical reaction conditions and cannot be interchanged in synthetic routes that rely on a specific substitution mechanism. Additionally, the des-chloro analog 3-methylbutanenitrile lacks the halogen handle entirely, precluding its use in C–C bond-forming reactions that leverage the halogen electrophile.

Quantitative Differentiation of 3-Chloro-3-methylbutanenitrile from Its Closest Analogs


Boiling Point and Flash Point Differentiation from 4-Chloro-3-methylbutanenitrile

3-Chloro-3-methylbutanenitrile exhibits a calculated boiling point of 188.5 °C at 760 mmHg, which is approximately 9.4 °C lower than that of its positional isomer 4-chloro-3-methylbutanenitrile (197.9 °C) . Its calculated flash point is 65.9 °C, which is 8.1 °C lower than that of the 4-chloro isomer (74.0 °C) . This lower boiling point may simplify distillative purification, but the lower flash point requires stricter temperature control during handling and storage.

Physical properties Distillation Safety

Spectral Fingerprinting for Identity Confirmation Against Isomers

The target compound possesses a unique mass spectrum (GC-MS) and FTIR spectrum archived in the Wiley Registry and KnowItAll spectral libraries [1]. These spectral fingerprints allow unambiguous differentiation from the 4-chloro isomer and other analogs during incoming quality control. The molecular ion and fragmentation pattern reflect the tertiary chloride structure, producing distinct fragments not observed for primary or secondary chloride isomers.

Quality Control GC-MS FTIR Identity verification

Density Differentiation and Phase Behavior Relative to Non-Chlorinated Analog

The calculated density of 3-chloro-3-methylbutanenitrile is 1.015 g/cm³, and an experimentally measured density of 1.07 g/cm³ at 25 °C has been reported [1]. This is substantially higher than the density of the des-chloro analog 3-methylbutanenitrile (0.795 g/mL at 25 °C) . The higher density increases the density differential with common organic solvents such as diethyl ether (0.713 g/mL) and hexanes (~0.66 g/mL), facilitating cleaner phase separation during aqueous workup.

Liquid-liquid extraction Phase separation Physical property

Substitution Mechanism Accessibility – Tertiary vs. Primary Chloride Reactivity

The tertiary alkyl chloride in 3-chloro-3-methylbutanenitrile can undergo substitution via an SN1 mechanism, proceeding through a tertiary carbocation intermediate. In contrast, the 4-chloro isomer, bearing a primary chloride, is limited to SN2 pathways [1]. Tertiary carbocations are significantly more stable than primary carbocations; the SN1 pathway is further favored by polar protic solvents. This mechanistic divergence means the target compound can be selectively functionalized under conditions where the 4-chloro isomer would remain inert or require forcing conditions.

SN1 reactivity Carbocation stability Synthetic strategy

Recommended Application Scenarios for 3-Chloro-3-methylbutanenitrile Based on Quantitative Differentiation


Synthesis of Sterically Hindered Carboxylic Acids via SN1 Hydrolysis

The tertiary chloride center permits SN1-type hydrolysis under mild acidic conditions, providing access to β-chloro carboxylic acid derivatives that are difficult to obtain from primary chloride analogs. The lower boiling point (188.5 °C vs 197.9 °C for the 4-chloro isomer) facilitates purification of the hydrolysis product by distillation .

Identity Verification and Quality Control Using Reference Spectral Data

Procurement and analytical laboratories can use the published FTIR and GC-MS spectra in the Wiley Registry to confirm the identity of incoming material and discriminate against the 4-chloro isomer. The unique InChIKey (GRBSJTYXYMWEME-UHFFFAOYSA-N) provides an additional computational identity check [1].

Liquid-Phase Synthesis Requiring High-Density Product for Extraction

With an experimental density of 1.07 g/cm³, 3-chloro-3-methylbutanenitrile sinks reliably in aqueous-organic biphasic systems, making it the preferred nitrile building block over 3-methylbutanenitrile (0.795 g/mL) when liquid-liquid extraction is the primary isolation method [2].

Mechanistic Probe for Teaching or Investigating SN1 vs SN2 Pathways

The compound's tertiary chloride center makes it a useful substrate in academic settings to demonstrate SN1 chemistry alongside primary and secondary chloride analogs, given the clear mechanistic contrast and the availability of authenticated reference spectra [3].

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